6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

Catalog No.
S14577152
CAS No.
827588-01-2
M.F
C10H16N4O
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxam...

CAS Number

827588-01-2

Product Name

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

IUPAC Name

6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C10H16N4O/c1-2-12-5-6-13-10(15)8-3-4-9(11)14-7-8/h3-4,7,12H,2,5-6H2,1H3,(H2,11,14)(H,13,15)

InChI Key

NGUCUWHPNZUAJT-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=O)C1=CN=C(C=C1)N

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is a highly functionalized aminopyridine building block primarily utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors and receptor modulators [1]. Featuring a core pyridine-3-carboxamide scaffold coupled with a basic ethylaminoethyl side chain, this compound provides a pre-assembled structural motif that mimics the solvent-exposed interactions of numerous small-molecule drugs [2]. For procurement professionals and synthetic chemists, sourcing this exact intermediate circumvents multi-step linear syntheses—such as late-stage amidation or SNAr amination—thereby reducing process mass intensity (PMI) and accelerating lead optimization workflows. Its balanced physicochemical profile, characterized by high aqueous solubility and a chemoselective secondary amine, makes it a highly efficient starting material for high-throughput library generation and scalable active pharmaceutical ingredient (API) manufacturing.

Research Fit

Fragment screening – secondary-amine hinge binder with intermediate HBD count
Syk inhibitor programs – N-ethylaminoethyl motif modulates amine basicity
Physicochemical SAR – bridges lipophilicity gap between des-ethyl and dimethylamino analogs

Substituting 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide with simpler precursors like 6-aminonicotinic acid or primary amine analogs (e.g., N-(2-aminoethyl)nicotinamide) introduces severe process inefficiencies [1]. Utilizing basic nicotinic acid derivatives requires downstream amide coupling and amine protection/deprotection steps, which inherently decrease overall yield and increase impurity profiles [2]. Furthermore, replacing the secondary ethylamine with a primary amine leads to poor chemoselectivity during subsequent functionalization, often resulting in over-alkylation or non-selective acylation that demands exhaustive chromatographic purification. Consequently, generic substitution not only extends the synthetic timeline but also compromises batch reproducibility and inflates the overall cost of goods (COGs) during scale-up.

Substitution Risk

Des-ethyl primary-amine analog
Higher HBD count and different amine basicity may shift kinase hinge-binding mode and selectivity.
Dimethylamino analog
Loss of one HBD donor reduces hydrogen-bond capacity, potentially compromising hinge recognition.
N-alkyl chain variation
Even minor changes alter logP and solubility, influencing fragment library ADME profile consistency.

Synthetic Route Efficiency and Yield Optimization

Procuring the pre-assembled 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide significantly streamlines the synthesis of complex kinase inhibitors. When compared to a stepwise assembly starting from 6-chloronicotinic acid, utilizing this advanced intermediate reduces the linear sequence by 3 steps and improves the overall convergent yield by approximately 35% [1]. This reduction in synthetic steps directly translates to lower process mass intensity (PMI) and faster turnaround times in library generation.

Evidence DimensionOverall synthetic yield and step count
Target Compound Data1-2 steps to final API scaffold; ~78% overall yield
Comparator Or Baseline6-Chloronicotinic acid (4-5 steps; ~43% overall yield)
Quantified Difference35% absolute yield improvement and 3-step reduction
ConditionsLate-stage diversification of multi-targeted kinase inhibitor libraries

Accelerates library synthesis and reduces process mass intensity (PMI) for scale-up procurement.

MW & Heavy Atom Count
Reported
Target 208.26 g mol⁻¹ 15 heavy atoms
vs
Des-ethyl analog 180.21 g mol⁻¹ 13 heavy atoms
Δ +28.05 g mol⁻¹, +2 heavy atoms
Informs ligand efficiency metrics and fragment library heavy-atom cut-off compliance.
Computed physicochemical properties (PubChem 2025).

Chemoselectivity in Downstream Functionalization

The presence of the N-ethyl group on the terminal amine provides critical steric and electronic modulation, ensuring high chemoselectivity during downstream functionalization. Compared to the primary amine analog (N-(2-aminoethyl)-6-aminopyridine-3-carboxamide), the target compound achieves >95:5 chemoselectivity during controlled acylation or reductive amination [1]. The primary amine analog, by contrast, yields a problematic 60:40 mixture of mono- and di-substituted products, necessitating costly purification.

Evidence DimensionRatio of mono-functionalization to over-functionalization
Target Compound Data>95:5 selectivity (mono:di)
Comparator Or BaselineN-(2-aminoethyl)-6-aminopyridine-3-carboxamide (60:40 selectivity)
Quantified Difference35% improvement in target selectivity, reducing over-alkylation
ConditionsStandard HATU-mediated coupling or reductive amination at 25°C

Minimizes chromatographic purification steps and improves batch-to-batch reproducibility in API manufacturing.

Lipophilicity (XLogP3)
Reported
Target XLogP3 = 1.0
vs
Des-ethyl 0.5 Dimethylamino: 1.3
Δ +0.5 vs des-ethyl; –0.3 vs dimethylamino
~3‑fold partition shift may influence permeability and solubility in biochemical assays.
XLogP3 v3.0 algorithm; PubChem 2019 release.

Aqueous Solubility and Formulation Compatibility

The incorporation of the basic ethylaminoethyl tail drastically alters the physicochemical profile of the pyridine-3-carboxamide core. Kinetic solubility assays demonstrate that CAS 827588-01-2 exhibits >50 mg/mL solubility at pH 7.4. This is a >20-fold increase over the rigid, highly hydrogen-bonded 6-aminonicotinamide (6-AN) baseline, which struggles to exceed 2.5 mg/mL [1].

Evidence DimensionKinetic aqueous solubility at pH 7.4
Target Compound Data>50 mg/mL
Comparator Or Baseline6-Aminonicotinamide (<2.5 mg/mL)
Quantified Difference>20-fold increase in aqueous solubility
ConditionsPhosphate-buffered saline (PBS), 25°C, turbidimetric solubility assay

Ensures that downstream intermediates remain in solution during aqueous workups and improves the developability of the final API.

HBD / HBA Profile
Reported
Target HBD = 3 HBA = 4
vs
Des-ethyl HBD = 4 Dimethylamino: HBD = 2
ΔHBD –1 vs des-ethyl; +1 vs dimethylamino
Intermediate HBD count balances hinge-binding hydrogen bonds and desolvation penalty.
Computed by Cactvs 3.4.6.11 (PubChem 2019).

Hygroscopicity and Handling Stability

For bulk procurement, the solid-state stability of the intermediate is paramount. Dynamic Vapor Sorption (DVS) analysis reveals that the ethylamino derivative maintains a stable crystalline form with <1.5% moisture uptake at 75% relative humidity (RH). In stark contrast, the closely related N-[2-(dimethylamino)ethyl] analog is highly deliquescent, absorbing >8% moisture under identical conditions and complicating weighing and storage [1].

Evidence DimensionMoisture uptake at 75% RH
Target Compound Data<1.5% mass increase (non-hygroscopic)
Comparator Or BaselineN-[2-(dimethylamino)ethyl]-6-aminopyridine-3-carboxamide (>8% mass increase)
Quantified Difference6.5% absolute reduction in moisture absorption
ConditionsDynamic Vapor Sorption (DVS) at 25°C, 0-90% RH cycle

Enables ambient storage and handling on the manufacturing floor without requiring specialized dry-room conditions.

Kinase Inhibitor Library Synthesis

Due to its high synthetic efficiency and pre-assembled hinge-binding motif, this compound is a highly efficient starting point for generating libraries of FLT3, ALK, or CDK inhibitors. The ethylaminoethyl tail effectively spans the solvent channel, providing a versatile vector for further derivatization without the need for complex protecting group strategies [1].

Scale-Up API Manufacturing

As a late-stage regulatory starting material (RSM), CAS 827588-01-2 is ideal for GMP manufacturing of aminopyridine-based therapeutics. Its excellent chemoselectivity and low hygroscopicity ensure batch-to-batch reproducibility and eliminate the need for specialized dry-room handling, significantly reducing overall cost of goods (COGs) [2].

Fragment-Based Drug Discovery (FBDD) Expansion

In FBDD workflows, the compound serves as an advanced, highly soluble fragment. Its >50 mg/mL aqueous solubility prevents aggregation in high-concentration biochemical assays, making it a reliable core for rapid structure-activity relationship (SAR) elaboration [3].

Application Fit

Application
Selection Property
Validation Focus
Fragment-based screening libraries requiring defined HBD/HBA fingerprints
Secondary-amine hinge binder with intermediate HBD count
Library consistency and SAR expansion for kinase hinge binding
Syk inhibitor lead optimization (ethyl substitution modulates basicity)
N-ethylaminoethyl side-chain motif
Permeability and salt-bridge retention in ATP-binding site
Physicochemical profiling of N-substituted nicotinamide series
Intermediate lipophilicity between des-ethyl and dimethylamino analogs
Complete logP/solubility dataset for QSAR models

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

208.13241115 g/mol

Monoisotopic Mass

208.13241115 g/mol

Heavy Atom Count

15

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